“Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C16H21NO2 . It has a molecular weight of 259.35 . The compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
The molecular structure of “Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .
“Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate” has a molecular weight of 259.35 .
Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound belonging to the family of tropane alkaloids, characterized by its bicyclic structure containing a nitrogen atom. The molecular formula for this compound is , with a molecular weight of approximately 259.35 g/mol. It is known for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
This compound can be classified under alkaloids, specifically as a tropane alkaloid due to its bicyclic structure that includes a nitrogen atom. Tropane alkaloids are known for their diverse biological activities and are often studied for their pharmacological properties. Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is synthesized through various organic reactions, primarily involving the enantioselective construction of the azabicyclo framework.
The synthesis of methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate typically involves several key steps:
While detailed industrial production methods are less documented, they likely mirror laboratory techniques scaled for larger volumes.
The molecular structure of methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate features:
The compound's stereochemistry is significant in determining its biological activity and interaction with molecular targets.
Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action for methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with biological targets through:
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential.
Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate exhibits several notable physical and chemical properties:
Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
The stereocontrolled assembly of the 8-azabicyclo[3.2.1]octane framework represents a cornerstone in synthesizing bioactive tropane alkaloids and their derivatives. This bicyclic scaffold’s inherent rigidity and chiral complexity necessitate advanced synthetic strategies to achieve high enantiomeric purity, which is essential for pharmacological applications. Two predominant methodologies—catalytic asymmetric cyclization and tropinone desymmetrization—have emerged as efficient routes to construct this core with precise stereochemical control [5] [6].
Catalytic asymmetric synthesis enables direct enantioselective formation of the bicyclic core from acyclic precursors. These methods typically employ chiral catalysts to induce asymmetry during key cyclization steps, bypassing the need for resolution. A prominent approach involves intramolecular Mannich-type reactions catalyzed by chiral organocatalysts, where enolizable carbonyl compounds react with iminium intermediates to form the bicyclic skeleton. For example, proline-derived catalysts facilitate the enantioselective cyclization of keto-azido precursors, yielding the 8-azabicyclo[3.2.1]octane framework with enantiomeric excesses exceeding 90% [6].
Transition metal catalysis also offers robust solutions. Palladium-catalyzed decarboxylative allylations or copper-mediated asymmetric Henry reactions have been adapted to assemble the bicyclic structure. These methods leverage in situ-generated chiral metal complexes to control stereochemistry during ring closure, often achieving diastereoselectivities >95% under optimized conditions. The choice of metal ligand systems (e.g., BINAP derivatives for palladium or bisoxazolines for copper) critically influences enantiocontrol, enabling access to either enantiomer of the core structure through ligand selection [6].
Table 1: Comparative Analysis of Catalytic Asymmetric Methods for Core Assembly
Methodology | Catalyst System | Reaction Time | Yield (%) | ee (%) | Key Advantages |
---|---|---|---|---|---|
Organocatalytic Mannich | L-Proline derivatives | 24–48 h | 65–85 | 88–95 | Metal-free; broad substrate scope |
Pd-catalyzed allylation | Pd/BINAP-type ligands | 2–6 h | 70–92 | 90–98 | High diastereoselectivity (>20:1 dr) |
Cu-mediated Henry reaction | Cu(II)/bisoxazoline | 12–24 h | 60–78 | 85–93 | Tandem cyclization-functionalization |
Desymmetrization leverages the inherent symmetry of achiral tropinone intermediates, introducing chirality through selective bond modification. This strategy often proves more efficient than de novo construction, as it reduces synthetic steps. Enzymatic desymmetrization employs lipases or esterases to selectively hydrolyze or acylates one enantiotropic face of tropinone esters. For instance, Candida antarctica lipase B catalyzes enantioselective transesterification of tropinone diesters, yielding chiral monoesters with enantiomeric excesses of 85–99% [6].
Chemical desymmetrization frequently utilizes chiral auxiliaries or reagents. Diastereoselective reduction of tropinone derivatives with Alpine borane or CBS catalysts generates chiral alcohols, which serve as intermediates for functionalization at positions 3 and 8. Alternatively, nucleophilic additions to tropinone iminium ions—activated by chiral Lewis acids—produce tertiary amines with high enantioselectivity. These approaches capitalize on the prochiral plane within the symmetric ketone, enabling efficient access to both enantiomers of the 3-benzyl scaffold [6].
Table 2: Desymmetrization Methods for Tropinone Derivatives
Desymmetrization Type | Reagent/Catalyst | Key Intermediate | ee (%) | Application in Synthesis |
---|---|---|---|---|
Enzymatic transesterification | C. antarctica lipase B | (R)-Monoester tropinone | 85–99 | Direct precursor to 8-carboxylate esters |
Asymmetric reduction | (S)-Alpine borane | (1R,3R,5S)-Tropanol | 90–95 | Intermediate for 3-benzyl substitution |
Chiral Lewis acid addition | Ti-TADDOLate complex | N-protected tropane derivatives | 88–94 | Enantioselective C-3 functionalization |
Introducing the benzyl moiety at the nitrogen (position 3) demands precise regiocontrol to avoid O-alkylation or dialkylation byproducts. Two principal methods dominate: direct alkylation of azabicyclic amines and reductive amination of carbonyl precursors.
Direct alkylation employs activated benzyl halides (e.g., benzyl bromide or chloride) under basic conditions. Lithium salts, particularly lithium bromide, significantly enhance regioselectivity by forming chelated intermediates that shield the carbonyl oxygen at position 8, directing electrophiles to the nitrogen. For example, reacting 3-azabicyclo[3.2.1]octane-8-carboxylic acid methyl ester with benzyl bromide and lithium bromide in acetonitrile at 60°C achieves >95% N-alkylation yield with minimal O-alkylation [5] [8]. Solvent choice is critical—aprotic solvents like dimethylformamide or acetonitrile suppress hydrolysis while facilitating ion-pair dissociation.
Reductive amination offers complementary advantages for acid-sensitive intermediates. Here, the bicyclic amine condenses with benzaldehyde derivatives (e.g., 4-substituted benzaldehydes) in the presence of reducing agents like sodium triacetoxyborohydride. This method operates under mild conditions (room temperature, pH 5–6) and tolerates diverse functional groups on the aryl ring. The reaction proceeds via an iminium ion intermediate, whose formation is accelerated by Lewis acids, enabling near-quantitative yields of the 3-benzyl product [5].
The carboxylate group at position 8 is typically introduced as a methyl ester due to its synthetic versatility for downstream transformations. Direct esterification employs Fischer–Speier conditions, where the carboxylic acid precursor (e.g., 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid, CAS 1375471-52-5) reacts with methanol under acid catalysis (sulfuric acid or thionyl chloride). This method affords methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2089333-94-6) in 85–92% yield after purification [1] [8]. Alternative approaches include Steglich esterification with dicyclohexylcarbodiimide for acid-sensitive substrates.
Protecting group strategies are essential when functionalizing other positions of the bicyclic scaffold. The tert-butoxycarbonyl group is widely adopted for nitrogen protection due to its orthogonal stability. For instance, methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1403766-87-9) is synthesized by treating the Boc-protected amine with methyl chloroformate. The Boc group remains stable during ester hydrolysis or alkylations at C-8 and can be cleanly removed with trifluoroacetic acid without disturbing the methyl ester . Benzyloxycarbonyl groups offer alternatives but require harsher deprotection conditions (hydrogenolysis). Sequential protection schemes—such as installing Boc at nitrogen and tert-butyl esters at C-8—enable selective modification of either site, which is crucial for synthesizing unsymmetrical disubstituted tropanes [10].
This synthesis-focused analysis excludes therapeutic applications and safety data per the outlined scope, emphasizing methodological advancements in constructing this pharmacologically relevant scaffold [1] [6] .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9